molecular formula C11H16ClNO B1598978 3-Chloroadamantane-1-carboxamide CAS No. 6240-08-0

3-Chloroadamantane-1-carboxamide

Cat. No.: B1598978
CAS No.: 6240-08-0
M. Wt: 213.7 g/mol
InChI Key: FMXPGWNCORDLEA-UHFFFAOYSA-N
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Description

Adamantane (B196018) Derivatives: Significance in Chemical and Biological Sciences

The incorporation of the adamantane moiety into organic molecules has proven to be a valuable strategy in medicinal chemistry and drug discovery. nih.gov The lipophilic nature of the adamantane cage can enhance a drug's ability to cross cell membranes and the blood-brain barrier, thereby improving its pharmacokinetic profile. bldpharm.comnih.gov The rigid framework of adamantane provides a stable anchor for pharmacophoric groups, allowing for precise three-dimensional positioning to interact with biological targets. bohrium.comnih.gov This has led to the development of several successful drugs containing the adamantane scaffold. researchgate.net

The first adamantane-based drug to be approved was amantadine (B194251), which demonstrated antiviral activity against influenza A virus and was later found to be effective in the treatment of Parkinson's disease. researchgate.netnih.gov This initial success spurred further research, leading to a host of other adamantane derivatives with a wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.net For instance, memantine (B1676192), another adamantane derivative, is used in the management of Alzheimer's disease. researchgate.net The steric bulk of the adamantane group can also confer metabolic stability to a drug molecule by protecting it from enzymatic degradation. bldpharm.com

The significance of adamantane derivatives extends beyond their biological applications. Their unique structural and physical properties have made them valuable in materials science for the synthesis of polymers with high thermal stability and in the development of supramolecular assemblies. nih.gov

Table 1: Selected Adamantane Derivatives and Their Biological Significance

CompoundBiological Activity/Application
AmantadineAntiviral (Influenza A), Treatment of Parkinson's disease researchgate.net
MemantineTreatment of Alzheimer's disease researchgate.net
RimantadineAntiviral (Influenza A) researchgate.net
VildagliptinAntidiabetic (DPP-4 inhibitor) researchgate.net
AdapaleneTreatment of acne researchgate.net

Contextualizing 3-Chloroadamantane-1-carboxamide within the Adamantane Chemical Space

This compound is a derivative of adamantane that features both a chlorine atom and a carboxamide group attached to the adamantane cage at bridgehead positions. The presence of these functional groups on the rigid adamantane scaffold suggests the potential for interesting chemical reactivity and biological activity.

The synthesis of this compound is not extensively detailed in the scientific literature, but a plausible synthetic route can be inferred from established methods for the functionalization of adamantane. A likely precursor to this compound is 3-chloroadamantane-1-carboxylic acid. This carboxylic acid could then be converted to the corresponding acyl chloride, which would readily react with ammonia (B1221849) to yield the target carboxamide. Alternatively, direct amidation of the carboxylic acid is also a feasible pathway.

Another potential synthetic approach involves the reaction of a 1,3-dihaloadamantane with a source of the carboxamide group, or a multi-step process starting from adamantane-1-carboxylic acid, involving chlorination at the 3-position followed by conversion of the carboxylic acid to the carboxamide. Research has shown that N-substituted adamantane amides can be synthesized by reacting 1-halo-adamantanes with amides in the presence of a manganese catalyst. researchgate.netepa.gov

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number6240-08-0 sinfoochem.com
Molecular FormulaC11H16ClNO sinfoochem.com
Molecular Weight213.71 g/mol sinfoochem.com

Scope of Current and Emerging Research on this compound and its Analogues

While specific research on this compound is limited, the known biological activities of related compounds provide a strong rationale for its investigation. The presence of a chloro substituent on the adamantane ring is of particular interest, as halogenated organic compounds often exhibit potent biological effects. For example, some chloro-substituted heterocyclic compounds have demonstrated antibacterial and cytotoxic activities. nih.govmdpi.com

The carboxamide functional group is also a common feature in many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties. semanticscholar.org Therefore, this compound represents a molecule that combines the advantageous properties of the adamantane scaffold with the potential bioactivity conferred by the chloro and carboxamide groups.

Emerging research could focus on several key areas:

Synthesis and Characterization: Development and optimization of synthetic routes to this compound and its analogues.

Biological Screening: Evaluation of its potential as an antiviral, antibacterial, antifungal, or anticancer agent. The cytotoxicity of other adamantane derivatives has been a subject of study, suggesting a potential avenue for investigation. nih.govkaznu.kz

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related analogues with modifications to the carboxamide (e.g., N-substitution) or replacement of the chlorine with other halogens to understand the structural requirements for biological activity.

Material Science Applications: Investigation of its use as a building block for the creation of novel polymers or supramolecular structures, leveraging the rigidity and functionality of the molecule.

The study of this compound and its analogues holds promise for the discovery of new chemical entities with valuable applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroadamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXPGWNCORDLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404799
Record name 3-chloroadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-08-0
Record name 3-chloroadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Chloroadamantane 1 Carboxamide

Established Synthetic Routes to 3-Chloroadamantane-1-carboxamide

The synthesis of this compound can be approached through several strategic pathways, primarily leveraging pre-functionalized adamantane (B196018) precursors. The key challenge lies in the selective introduction of two different functional groups at the 1- and 3- bridgehead positions.

A direct and efficient route to this compound involves the hydrolysis of a 3-chloroadamantane-1-carbonitrile (B3389073) intermediate. sigmaaldrich.com Nitriles can be converted to primary amides under either acidic or basic conditions. This two-step process begins with the formation of the nitrile, followed by its hydrolysis.

The hydrolysis of the nitrile group (C≡N) to a carboxamide (C(=O)NH₂) is a classic transformation in organic synthesis. Acid-catalyzed hydrolysis typically involves the protonation of the nitrogen atom, followed by nucleophilic attack by water. Subsequent tautomerization and deprotonation yield the amide. This method is often preferred as it can minimize the risk of further hydrolysis to the carboxylic acid.

Table 1: Synthetic Route via Nitrile Intermediate

Step Reactant Reagents/Conditions Product
1 3-Chloroadamantane-1-carboxylic acid 1. SOCl₂ or (COCl)₂ 2. NH₃ or NH₄OH This compound

This table represents a plausible, generalized synthetic pathway.

A highly versatile approach starts with the readily available Adamantane-1-carboxylic acid. orgsyn.org This strategy relies on the selective functionalization of the adamantane cage at the C-3 position, followed by the conversion of the carboxylic acid moiety into the desired carboxamide.

The functionalization of the C-3 position takes advantage of the high reactivity of the tertiary C-H bonds at the bridgehead positions of the adamantane core. Under strongly acidic conditions, such as in the Koch-Haaf reaction, a 1-adamantyl cation is formed. orgsyn.orgmdpi.com This carbocation can then be trapped by various nucleophiles. For chlorination, a source of chlorine is used in a suitable acidic medium. This regioselective functionalization yields 3-chloroadamantane-1-carboxylic acid. scbt.comclearsynth.com

Once the chlorinated acid is obtained, it can be converted to the corresponding amide. Standard methods include:

Activation to an acyl chloride: The carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. Subsequent reaction with ammonia (B1221849) or an ammonia equivalent furnishes the primary amide.

Peptide coupling reagents: Modern coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) can directly mediate the formation of the amide bond between the carboxylic acid and an ammonia source, often under mild conditions. acs.org

Table 2: Synthetic Route via Carboxylic Acid Intermediate

Step Reactant Reagents/Conditions Product
1 Adamantane-1-carboxylic acid Cl₂ / Strong Acid (e.g., H₂SO₄) 3-Chloroadamantane-1-carboxylic acid scbt.com

This table represents a plausible, generalized synthetic pathway.

Functionalization and Derivatization Strategies for Adamantane Carboxamide Scaffolds

The adamantane carboxamide framework is a versatile platform for creating diverse molecular structures. researchgate.netnih.gov Advanced synthetic methods allow for the introduction of a wide array of functional groups onto the adamantane core, either before or after the formation of the carboxamide.

A powerful strategy involves the functionalization of adamantane-1-carboxylic acid prior to its conversion to the carboxamide. This approach allows for the synthesis of a library of substituted adamantane carboxamides. A notable example is the reaction of 1-adamantanecarboxylic acid with azoles in concentrated sulfuric acid to produce 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.com This reaction proceeds via the formation of the 1-carboxy-3-adamantyl cation, which is then attacked by the nucleophilic azole. The resulting bifunctional molecules, containing both a carboxylic acid and an azole group on a rigid scaffold, are valuable building blocks for coordination polymers and other complex structures. mdpi.com This method highlights how the unique carbocation chemistry of adamantane can be harnessed for precise, late-stage functionalization. mdpi.com

Radical-based reactions offer a powerful alternative for the direct functionalization of adamantane's strong C–H bonds, bypassing the need for pre-functionalized substrates. rsc.orgrsc.org These methods often proceed under milder conditions compared to ionic pathways and provide access to a diverse range of derivatives. dntb.gov.uaresearchgate.net

The general mechanism involves the generation of an adamantyl radical, typically at the more stable tertiary bridgehead position, via hydrogen atom abstraction (HAT). This radical can then be trapped by various radical acceptors. rsc.org Relevance to carboxamide synthesis can be seen in several ways:

Direct Amidation: Methods have been developed for the direct amidation of adamantane. For instance, a copper-catalyzed carbonylative C–H activation has been reported where adamantane reacts with an amide in the presence of a catalyst and a peroxide initiator to form an imide derivative. rsc.org

Functional Group Introduction: Radical reactions can install functional groups that are precursors to carboxamides. For example, radical-based cyanation or carboxylation would yield nitrile or carboxylic acid intermediates, which can then be converted to the target amide.

Alkene Addition: The Giese reaction, involving the addition of an adamantyl radical to an electron-deficient alkene, is a common method for forming C-C bonds. rsc.org This allows for the introduction of alkyl chains containing functionalities that can be later transformed into a carboxamide group.

Table 3: Selected Radical Functionalization Reactions of Adamantane

Reaction Type Reagents/Catalyst Functional Group Introduced Reference
Carbonylative C-H Activation Cu(I) catalyst, DTBP, Amide, CO Imide rsc.org
Giese-type Alkylation Radical initiator, Electron-deficient alkene Alkyl group rsc.org

Applying green chemistry principles to adamantane synthesis is an area of growing interest, aiming to reduce environmental impact and improve efficiency. nih.gov Key strategies applicable to the synthesis of this compound and related derivatives include:

Solvent-Free Conditions: Performing reactions without a solvent can significantly reduce waste and simplify purification. Multi-component reactions, such as the Biginelli reaction for synthesizing adamantane-containing dihydropyrimidines, have been successfully carried out under solvent-free conditions, resulting in high yields and short reaction times. nih.gov

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For N-adamantylation reactions, manganese-based catalysts have been shown to be effective, offering an alternative to stoichiometric reagents. pleiades.onlineresearchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot, as demonstrated in the synthesis of 1,3-adamantanedicarboxylic acid, avoids the need for isolating and purifying intermediates, thus saving time, resources, and reducing waste. chemicalbook.com

Energy Efficiency: The use of alternative energy sources like ultrasound has been shown to dramatically increase the yield of adamantane synthesis, potentially reducing the energy consumption associated with prolonged heating. wikipedia.org

By integrating these principles, the synthesis of complex adamantane derivatives can become more sustainable and economically viable.

Elucidation of Reaction Mechanisms in this compound Synthesis and Transformation

The synthesis of this compound can be approached through several synthetic routes, with the Ritter reaction being a prominent and mechanistically insightful method. This reaction and others involved in the transformation of the adamantane core proceed through reactive intermediates, the nature of which dictates the final product distribution.

A plausible and widely utilized method for the synthesis of N-alkyl amides, such as this compound, is the Ritter reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction typically involves the generation of a stable carbocation, which is subsequently trapped by a nitrile, followed by hydrolysis to yield the amide.

The reaction mechanism for the synthesis of this compound via the Ritter reaction, starting from a suitable precursor like 3-chloroadamantan-1-ol, can be delineated as follows:

Carbocation Formation: In the presence of a strong acid (e.g., sulfuric acid), the hydroxyl group of 3-chloroadamantan-1-ol is protonated, forming a good leaving group (water). Subsequent departure of the water molecule generates the tertiary 3-chloroadamantyl-1-cation. The stability of this bridgehead carbocation is a key driving force for the reaction.

Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile (e.g., acetonitrile) attacks the electrophilic carbocation. This step results in the formation of a nitrilium ion intermediate.

Hydrolysis: The reaction mixture is then treated with water. The nitrilium ion is highly electrophilic and is attacked by water. A series of proton transfer steps and tautomerization then leads to the final product, this compound.

Alternative synthetic strategies may involve the direct amidation of 3-chloroadamantane-1-carboxylic acid. This transformation can be achieved using various coupling agents or by activating the carboxylic acid, for instance, by converting it to an acid chloride. The mechanism of these reactions generally involves the formation of a highly reactive acylating agent that is then susceptible to nucleophilic attack by ammonia or an amine. youtube.com

Role of Catalysis in Adamantane Carboxamide Formation

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of adamantane carboxamide synthesis. Both metal-based and organocatalytic systems have been developed for these transformations.

The direct amidation of carboxylic acids, a more atom-economical approach, often requires catalysts to overcome the high activation energy barrier. Various catalysts have been explored for the amidation of adamantane carboxylic acid derivatives. For instance, iron(III) nitrate (B79036) has been shown to be an effective and inexpensive catalyst for the Ritter reaction, promoting the formation of amides from alcohols and nitriles. nih.gov The Lewis acidity of the iron catalyst facilitates the generation of the carbocation intermediate.

Another approach involves the use of phosphorus-based reagents. For example, the reaction of adamantane-1-carboxylic acid with amines in the presence of phosphorus trichloride (B1173362) and a base like triethylamine (B128534) can yield N-substituted adamantane-1-carboxamides. In this case, the carboxylic acid is likely converted in situ to a more reactive acylating species.

Furthermore, catalytic C-H functionalization has emerged as a powerful tool for the direct synthesis of adamantane derivatives. rsc.org While not directly forming the carboxamide in one step, these methods can introduce functional groups that are precursors to the amide. For example, photocatalytic methods using decatungstate have been employed for the carbonylation of adamantane, leading to the formation of adamantyl ketones which can be further functionalized. wikipedia.org The proposed mechanism involves the generation of an adamantyl radical via hydrogen atom abstraction by the excited photocatalyst. This radical can then react with carbon monoxide to form an acyl radical, which can be trapped by various radical acceptors.

The table below summarizes some catalytic systems used in the synthesis of adamantane amides and related compounds.

Catalyst SystemReactantsProduct TypeMechanistic Insight
Fe(NO₃)₃·9H₂OSecondary Alcohols, NitrilesN-substituted amidesLewis acid catalysis, promotes carbocation formation in Ritter-type reactions. nih.gov
Phosphorus Trichloride / TriethylamineCarboxylic Acids, AminesN-substituted amidesIn situ activation of carboxylic acid.
Decatungstate (photocatalyst)Adamantane, Carbon Monoxide, Michael AcceptorsAdamantyl ketonesRadical mechanism involving hydrogen atom abstraction and carbonylation. wikipedia.org
TrifluoroethanolEsters, AminesAmidesActs as a mediator, forming an active ester intermediate. rsc.org

Stereochemical Considerations in Synthetic Pathways

The rigid and symmetrical nature of the adamantane cage often leads to interesting stereochemical outcomes in its functionalization reactions. While this compound itself is achiral due to the C2v symmetry of the 1,3-disubstituted adamantane core, the introduction of further substituents or reactions at the carboxamide group can lead to the formation of chiral molecules. nih.gov

The stereochemistry of reactions on the adamantane framework is largely governed by the steric accessibility of the reaction sites and the stability of intermediates. For instance, in radical functionalization reactions, the tertiary bridgehead positions are generally more reactive due to the higher stability of the resulting tertiary radical. rsc.orgresearchgate.net

In the context of synthesizing derivatives of this compound, any subsequent reaction that creates a new stereocenter needs careful consideration. For example, if the amide nitrogen were to be part of a chiral auxiliary, diastereoselective transformations at other positions on the adamantane ring could be envisioned.

The synthesis of 1,2-disubstituted adamantane derivatives, which are inherently chiral, often involves complex rearrangements or directed C-H functionalization to control the stereochemistry. nih.govresearchgate.net While not directly applicable to the synthesis of the achiral this compound, the principles of stereocontrol learned from these systems are crucial for the design of more complex, chiral adamantane-based molecules derived from it. For example, the stereoselectivity of the Ritter reaction can be influenced by the substrate and reaction conditions, sometimes allowing for the control of stereochemistry in the formation of amides from chiral alcohols or alkenes. youtube.com In the case of a pre-existing chiral center on a substituent of the nitrile or the adamantane precursor, diastereomeric products could be formed.

Comprehensive Spectroscopic and Crystallographic Characterization of 3 Chloroadamantane 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-chloroadamantane-1-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework and the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals corresponding to the protons of the adamantane (B196018) cage and the amide group. Due to the molecule's symmetry, several proton signals will be equivalent. The presence of the electron-withdrawing chloro and carboxamide groups at the bridgehead positions (C1 and C3) will deshield the neighboring protons.

Based on data for related adamantane derivatives, such as adamantane-1-carboxylic acid and 1-chloroadamantane, the chemical shifts for the protons of this compound can be predicted. The protons on the carbons adjacent to the substituted bridgeheads (C4, C5, C7, C8, C9, C10) will appear at a lower field compared to those in unsubstituted adamantane (which typically resonate around 1.7-1.9 ppm) chemicalbook.comchemicalbook.com. The methine protons at positions 5 and 7 are also expected to be shifted downfield. The amide protons (-CONH₂) would likely appear as a broad singlet in the region of 5.5-8.5 ppm, with its exact position being dependent on the solvent and concentration.

A study on the synthesis of N-(adamantan-1-yl)amides reported the amide proton signals in the range of 7.24 ppm bas.bg. For adamantane-1-carboxylic acid, the protons on the adamantane cage appear at approximately 1.72, 1.91, and 2.03 ppm chemicalbook.commdpi.com. The introduction of a chloro group at the C3 position is expected to further deshield the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Adamantane CH₂1.8 - 2.4Multiplets
Adamantane CH2.1 - 2.5Broad Singlets
-NH₂5.5 - 8.5Broad Singlet

Note: These are predicted values based on related compounds and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will show distinct signals for the quaternary, methine, and methylene (B1212753) carbons of the adamantane cage, as well as the carbonyl carbon of the amide group.

The chemical shifts of the carbon atoms are significantly influenced by the attached functional groups. The C1 and C3 bridgehead carbons, being attached to the carboxamide and chloro groups respectively, will be the most deshielded. The carbonyl carbon of the amide group is expected to resonate in the range of 175-180 ppm. The C3 carbon, bearing the chlorine atom, will also be significantly downfield, likely in the range of 60-70 ppm. The other adamantane carbons will have chemical shifts in the range of 25-50 ppm.

For comparison, in adamantane itself, the bridgehead carbons (CH) appear at approximately 28.46 ppm and the methylene carbons (CH₂) at 37.85 ppm wikipedia.orgchemicalbook.com. In adamantane-1-carboxylic acid, the carboxyl carbon appears around 180 ppm, and the bridgehead carbon to which it is attached is shifted downfield. In 1-chloroadamantane, the carbon bearing the chlorine atom appears at a significantly lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O175 - 180
C-Cl60 - 70
C-CONH₂40 - 50
Adamantane CH28 - 40
Adamantane CH₂35 - 50

Note: These are predicted values based on related compounds and substituent effects. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between geminal and vicinal protons on the adamantane cage, helping to trace the connectivity of the methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the adamantane framework.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons (C1 and C3) by observing correlations from the neighboring protons. For instance, the protons on the carbons adjacent to C1 would show a correlation to the carbonyl carbon, and the protons near C3 would show a correlation to the carbon bearing the chlorine atom.

Vibrational Spectroscopy for Functional Group Analysis (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amide group should appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) will be a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1600-1640 cm⁻¹. The C-H stretching vibrations of the adamantane cage will be observed just below 3000 cm⁻¹, and the C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. A Russian journal article reports an IR peak at 763 cm⁻¹ for the C-Cl bond in a related compound researchgate.net. For adamantane-1-carboxylic acid, IR data is available from the NIST database nist.govnist.gov.

Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and non-polar bonds. The C-C stretching vibrations of the adamantane cage are expected to give strong signals in the Raman spectrum. The C=O and C-Cl stretching vibrations will also be Raman active.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
-NH₂N-H stretch3100 - 3500 (two bands)3100 - 3500
C=OC=O stretch (Amide I)1650 - 1680 (strong)1650 - 1680
-NH₂N-H bend (Amide II)1600 - 1640Weak or absent
Adamantane C-HC-H stretch2850 - 29502850 - 2950
C-ClC-Cl stretch600 - 800600 - 800

Note: These are predicted values based on typical functional group frequencies and data from related compounds.

Mass Spectrometry Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

LC-MS is a highly sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would be used to confirm its molecular weight and assess its purity. The expected molecular formula is C₁₁H₁₆ClNO, with a molecular weight of approximately 213.7 g/mol sinfoochem.com.

In the mass spectrum, the molecular ion peak [M]⁺ would be expected, along with peaks corresponding to the isotopic distribution of chlorine ([M+2]⁺). Common fragmentation pathways for adamantane derivatives involve the loss of the substituent groups and the fragmentation of the adamantane cage itself. For this compound, characteristic fragments would likely include the loss of the carboxamide group (-CONH₂) and the chlorine atom. A Russian journal article reports a mass spectrum for the compound with a molecular ion peak at m/z 213 (39%) researchgate.net. Mass spectrometry data for adamantane-1-carboxamide, N-(1-naphthyl)- shows the fragmentation of the adamantane moiety nist.govnist.gov.

Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry

The analysis of this compound would typically be performed using a UPLC system coupled to a tandem mass spectrometer (MS/MS). This technique provides high-resolution separation and sensitive detection, which is essential for the accurate identification and quantification of the compound in various matrices.

Methodology: A validated UPLC-MS/MS method would be developed for the specific analysis of this compound. iucr.orgnist.gov This would involve optimizing several parameters. Chromatographic separation would be achieved on a suitable column, such as a C18, with a mobile phase gradient, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid to improve ionization. sigmaaldrich.comnist.gov The mass spectrometer, typically a triple quadrupole, would be operated in a specific ion monitoring mode, such as Multiple Reaction Monitoring (MRM), to ensure high selectivity and sensitivity. nist.gov This involves monitoring a specific precursor ion to product ion fragmentation for the analyte.

Expected Data: A full analysis would generate a data table including key parameters for this compound.

ParameterExpected Value
Retention Time (RT) Specific to the developed method
Precursor Ion (m/z) [M+H]⁺ or other adducts
Product Ions (m/z) Specific fragments from MS/MS
Linearity (Range) e.g., 0.5-200 ng/mL iucr.org
Limit of Detection (LOD) Method-dependent
Limit of Quantification (LOQ) Method-dependent

Without experimental data, specific values for retention time, ion transitions, and detection limits for this compound cannot be provided.

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. epa.gov This technique would provide the absolute structure of this compound, including bond lengths, bond angles, and the conformation of the molecule. A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, did not yield an entry for this compound.

Methodology: The process would involve growing a single crystal of the compound suitable for diffraction, typically by slow evaporation from a solvent. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

Expected Data: A crystallographic study would produce a detailed set of data, which is typically deposited in a database and summarized in a table.

ParameterExpected Value
Chemical Formula C₁₁H₁₆ClNO
Formula Weight 213.70 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (Å) a = ?, b = ?, c = ?
Unit Cell Angles (°) α = ?, β = ?, γ = ?
Volume (ų) ?
Z (molecules per cell) ?
Calculated Density (g/cm³) ?

As no public crystal structure is available, this data remains undetermined.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The crystal packing of this compound would be stabilized by a network of non-covalent interactions. The carboxamide group is a classic motif for forming strong intermolecular hydrogen bonds, typically N-H···O interactions, which often lead to the formation of dimers or chains.

The chlorine atom introduces the possibility of halogen bonding. A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In this case, the chlorine atom could act as a halogen bond donor, interacting with the oxygen or nitrogen atom of a neighboring carboxamide group. The strength and geometry of these interactions depend on the electronic environment of the atoms involved. Theoretical studies on related halogenated adamantane derivatives show that halogen atoms significantly influence crystal packing by participating in these interactions. epa.gov

Influence of Adamantane Carboxamide Moieties on Crystal Packing Architectures

Carboxamide Moiety: The planar carboxamide group is a strong structure-directing element due to its ability to form robust hydrogen bonds (N-H···O). This interaction frequently leads to the formation of predictable supramolecular synthons, such as the R²₂(8) graph set dimer, which organizes molecules into well-defined chains or sheets.

The final crystal structure of this compound would result from the interplay between the strong, directional hydrogen bonds of the carboxamide groups and the packing demands of the bulky adamantane and chloro substituents.

Theoretical and Computational Approaches in the Study of 3 Chloroadamantane 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometries, and various other chemical characteristics. Such calculations are crucial in the early stages of drug discovery and materials science for predicting how a molecule will behave. nih.gov

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like 3-Chloroadamantane-1-carboxamide. nih.gov DFT calculations can accurately predict the three-dimensional arrangement of atoms (molecular geometry), bond lengths, and bond angles. researchgate.net For instance, DFT methods with functionals like B3LYP and a triple-zeta basis set such as MG3S are often employed to optimize molecular geometries. nih.gov

The electronic properties of this compound, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, can be determined through DFT. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization within the molecule. researchgate.net

Table 1: Representative Theoretical Molecular Geometry Parameters for this compound Calculated by DFT

ParameterCalculated Value
C-Cl Bond Length~1.78 Å
C=O Bond Length~1.23 Å
C-N Bond Length~1.36 Å
Adamantane (B196018) C-C Bond Length (average)~1.54 Å
C-C-Cl Bond Angle~109.5°
O=C-N Bond Angle~122.0°

Note: The values in this table are illustrative and represent typical outputs from DFT calculations on similar structures. Actual values would be obtained from specific computational studies.

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data. DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. mdpi.com

Calculated vibrational frequencies often have systematic errors due to the harmonic approximation and incomplete basis sets, so they are typically scaled to better match experimental results. acs.org For NMR, theoretical chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental spectra to confirm the molecular structure. mdpi.com Advanced methods can even predict more complex spectroscopic properties, such as the first excited state, which is relevant for UV-Vis spectroscopy. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic ParameterPredicted Value (Computational)Typical Experimental Value
IR: C=O Stretch~1680 cm⁻¹~1660 cm⁻¹
IR: N-H Stretch~3400 cm⁻¹~3350 cm⁻¹
¹³C NMR: Carbonyl Carbon~178 ppm~176 ppm
¹H NMR: Amide Protons~6.0-7.5 ppm~5.5-7.0 ppm

Note: This table provides hypothetical data to illustrate the predictive power of computational spectroscopy.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov This approach is particularly useful for conformational analysis, revealing the different shapes a flexible molecule like this compound can adopt in solution. nih.gov MD simulations can also provide detailed insights into how a ligand interacts with its biological target, such as a protein or enzyme. mdpi.com

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces between atoms are calculated using a force field. nih.gov By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time, often for nanoseconds or even microseconds. nih.gov Analysis of these trajectories can reveal stable conformations, the flexibility of different parts of the molecule, and the strength and nature of interactions between the ligand and a target protein. nih.govmdpi.com The root mean square deviation (RMSD) of the atomic positions is often monitored to assess the stability of the simulation system. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation

ParameterTypical Setting
Force FieldAMBER, CHARMM, GROMOS
Solvent ModelTIP3P, SPC/E (for water)
Simulation Time100-200 ns
Temperature300 K (Physiological)
Pressure1 atm
EnsembleNPT (Isothermal-isobaric)

Computational Insights into Reaction Pathways and Transition States

Quantum chemical calculations can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. nih.gov This provides a detailed mechanistic understanding that can be difficult to obtain through experiments alone. For this compound, these methods could be used to investigate its synthesis, potential degradation pathways, or its metabolism.

By calculating the energy barriers (activation energies) for different possible reaction pathways, researchers can predict the most likely mechanism and identify potential side products. nih.gov For instance, DFT calculations can reveal the energy required to reach a transition state, thus providing an estimate of the reaction rate. This predictive capability is a powerful tool in synthetic chemistry for optimizing reaction conditions and in medicinal chemistry for understanding metabolic stability.

In Silico Screening and Ligand Design for Adamantane Carboxamide Derivatives

In silico (computer-based) screening is a key strategy in modern drug discovery for identifying promising lead compounds from large virtual libraries. Adamantane derivatives are known to interact with various biological targets, often due to the lipophilic nature of the adamantane cage. nih.gov The this compound structure can serve as a scaffold for designing new derivatives with enhanced activity or selectivity.

Molecular docking is a common in silico technique used to predict the preferred binding orientation of a ligand to a target protein. nih.govresearchgate.net This method scores different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govresearchgate.net Based on docking results, new derivatives of this compound can be designed by modifying functional groups to improve interactions with key residues in the target's active site. nih.gov This rational design process can significantly accelerate the discovery of new therapeutic agents. nih.govacs.org

Table 4: Hypothetical In Silico Screening of Adamantane Carboxamide Derivatives Against a Target Protein

CompoundModification from Parent ScaffoldPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound--7.5Hydrophobic contact, 1 H-bond
Derivative A-Cl replaced with -OH-8.2Hydrophobic contact, 3 H-bonds
Derivative B-NH₂ replaced with -NH-CH₃-7.6Hydrophobic contact, 1 H-bond
Derivative C-Cl replaced with -F-7.8Hydrophobic contact, 1 H-bond, Halogen bond

Note: This table is illustrative, showing how computational screening can be used to compare and prioritize potential new drug candidates based on a parent scaffold.

Structure Activity Relationship Sar Studies and Biological Efficacy of 3 Chloroadamantane 1 Carboxamide Derivatives

Design Principles for Modulating Biological Activity through Adamantane (B196018) Carboxamide Modifications

The design of biologically active molecules often involves fine-tuning their properties through chemical modifications. In the context of adamantane carboxamides, specific substitutions on the adamantane cage and alterations to the carboxamide linker are key strategies to modulate their therapeutic potential.

The adamantane group is known for its high lipophilicity, a property that can be strategically utilized to enhance the bioavailability of drug candidates. nih.govresearchgate.net The introduction of an adamantane moiety into a molecule generally increases its ability to cross biological membranes, a critical factor for reaching its target site of action. nih.gov This "lipophilic bullet" effect is a common strategy in drug design to improve the pharmacokinetic properties of a compound. researchgate.net

Substitutions on the adamantane ring itself can further modulate these properties. For instance, halogenation can significantly influence the lipophilic behavior of adamantane derivatives. researchgate.net While the adamantane core is inherently hydrophobic, specific substitutions can either enhance or slightly decrease this characteristic, allowing for a tailored approach to optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The rigid and bulky nature of the adamantane cage can also shield adjacent functional groups from enzymatic degradation, thereby increasing the metabolic stability and plasma half-life of a drug. nih.govnih.govresearchgate.net

However, the increased lipophilicity from adamantane can sometimes lead to poor water solubility, which can hinder formulation and reduce bioavailability. nih.gov Therefore, a balance must be struck. Bioisosteric replacement of the adamantane group with other lipophilic bicyclic structures has been explored as a strategy to improve water solubility while maintaining or even enhancing inhibitory activity against certain enzymes. nih.govescholarship.org

The carboxamide group is a crucial functional group in many biologically active compounds, playing a significant role in how a ligand interacts with its target protein. nih.gov This moiety can participate in hydrogen bonding, a key type of intermolecular interaction that contributes to the stability of the ligand-target complex. nih.gov The oxygen and nitrogen atoms of the carboxamide can act as hydrogen bond acceptors and donors, respectively, forming specific interactions with amino acid residues in the active site of a protein. nih.govnih.gov

Investigation of Enzyme Inhibition Mechanisms by Adamantane Carboxamide Analogues

Adamantane carboxamide derivatives have been investigated as inhibitors of various enzymes, demonstrating the versatility of this chemical scaffold. nih.govnih.gov Understanding the mechanisms by which these compounds inhibit their targets is crucial for the development of more potent and selective drugs.

Cytochrome P450 (CYP) Enzymes: Adamantane carboxamide derivatives have been evaluated for their inhibitory activity against key human cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs. nih.govnih.gov For instance, some adamantyl carboxamides have shown weak to moderate inhibition of CYP2C9 and CYP3A4. nih.govsemanticscholar.org The development of inhibitors with minimal off-target effects on CYP enzymes is a critical aspect of drug design to avoid potential drug-drug interactions. nih.govnih.gov A wide variety of compounds can act as inhibitors for different CYP isozymes. wikipedia.orgdrugbank.com

Neuraminidase: Neuraminidase is a key enzyme for the replication of the influenza virus. wikipedia.org While adamantanes like amantadine (B194251) target the M2 ion channel, neuraminidase inhibitors represent a different class of anti-influenza drugs. researchgate.netpaho.org The combination of adamantanes with neuraminidase inhibitors has been explored and shown to have additive and synergistic effects against influenza virus replication in cell culture. researchgate.net

Catalase: Catalase is an antioxidant enzyme that protects cells from oxidative damage by decomposing hydrogen peroxide. scbt.com Inhibition of catalase can lead to an increase in reactive oxygen species (ROS), which can have therapeutic implications in certain contexts, such as cancer therapy. nih.gov Various compounds, including some flavonoids, have been shown to inhibit catalase activity. nih.gov While direct studies on 3-chloroadamantane-1-carboxamide and catalase are not prevalent, the general principle of enzyme inhibition by small molecules is well-established. scbt.com

Kinetic studies are essential for understanding how an inhibitor interacts with its target enzyme. These studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and provide key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). nih.govmdpi.com

For example, in the study of adamantyl carboxamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), kinetic analyses were used to determine the potency and selectivity of the compounds. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, were measured to compare the efficacy of different derivatives. nih.gov Such studies often involve incubating the enzyme with the inhibitor at various concentrations and measuring the rate of the enzymatic reaction. semanticscholar.org The data from these experiments are then used to construct dose-response curves and calculate the IC50 values. nih.gov

Adamantane Carboxamide DerivativeTarget EnzymeIC50 (nM) nih.govnih.gov
Compound 311β-HSD1200-300
Compound 1511β-HSD1114
Compound 41 (non-adamantyl)11β-HSD1280

Mechanistic studies can also involve techniques like circular dichroism to observe conformational changes in the enzyme upon inhibitor binding. nih.gov Understanding the kinetics and mechanism of inhibition is a critical step in the rational design of more effective enzyme inhibitors. mdpi.com

Assessment of Pharmacological Activities in Adamantane Carboxamide Derivatives

Adamantane carboxamide derivatives have been synthesized and evaluated for a variety of pharmacological activities, leveraging the unique properties of the adamantane scaffold. nih.govnih.govnih.gov

A series of novel adamantyl carboxamide and acetamide (B32628) derivatives were identified as selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders like insulin (B600854) resistance and obesity. nih.govnih.gov Optimization of an initial lead compound led to the discovery of potent inhibitors with IC50 values in the nanomolar range. nih.govnih.gov These compounds demonstrated high selectivity for 11β-HSD1 over other related enzymes, which is a desirable characteristic for a drug candidate to minimize side effects. nih.govnih.gov

Furthermore, some adamantane derivatives have shown potential as anticonvulsant agents. nih.gov The lipophilic nature of the adamantane core is thought to contribute to their ability to cross the blood-brain barrier and exert effects on the central nervous system. nih.gov

The broad spectrum of pharmacological activities associated with adamantane derivatives underscores the importance of this chemical motif in drug discovery. mdpi.comnih.govmdpi.com

CompoundPharmacological Activity
Adamantyl carboxamides11β-HSD1 inhibition nih.govnih.gov
Adamantane carboxylic acidAnticonvulsant activity nih.gov
AminoadamantanesAntiviral (Influenza A) nih.govnih.gov

Antiviral Properties and Proposed Mechanism of Action

Adamantane derivatives have a history as antiviral agents, with amantadine being a well-known example used against influenza A. nih.gov The antiviral activity of adamantane compounds is often attributed to their ability to interfere with viral replication cycles. researchgate.net

Derivatives of adamantane have shown inhibitory effects against a variety of viruses. For instance, certain adamantane derivatives have demonstrated activity against the smallpox vaccine virus. researchgate.net More recently, an adamantane carboxamide series was identified as potent inhibitors of the Ebola virus (EBOV). nih.gov The proposed mechanism for these compounds involves direct binding to and inhibition of the EBOV glycoprotein (B1211001) (GP), which is essential for the virus to enter host cells. nih.gov Structural studies revealed that these adamantane carboxamide inhibitors likely act allosterically. The binding of one inhibitor molecule to a GP1-GP2 dimer within the trimeric GP complex appears to enhance the binding of subsequent inhibitor molecules to the other dimers, leading to the complete disruption of EBOV GP function and viral replication. nih.gov

While specific studies on this compound are limited, the established antiviral mechanisms of related adamantane carboxamides suggest that it could potentially interfere with viral entry and replication processes. The presence of the chloro and carboxamide groups could influence its binding affinity to viral proteins.

Anticancer and Antiproliferative Activities

The adamantane scaffold is a feature in several compounds with anticancer properties. researchgate.net Carboxamide derivatives, in general, are a promising class of compounds in the discovery of anticancer drugs due to their capacity to interact with multiple targets involved in cancer progression. nih.gov

Studies on various adamantane derivatives have revealed significant antiproliferative activity against numerous cancer cell lines. nih.govnih.gov For example, adamantane phenylalkylamines have shown notable in vivo anticancer profiles against pancreatic, prostate, leukemia, and ovarian cancer cell lines, inducing apoptosis and activating caspase-3. nih.gov Another study highlighted adamantane-linked isothiourea derivatives with antiproliferative activity against several human cancer cell lines, including PC-3, HepG-2, MCF-7, and HeLa. acs.org

A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and evaluated for their ability to modulate the orphan nuclear receptor Nur77, a potential cancer therapeutic target. rsc.org Several of these compounds were active against H460 lung, HepG2 liver, and MCF-7 breast cancer cells, with some inducing apoptosis in a Nur77-dependent manner. rsc.org Molecular docking suggested a strong binding affinity between these active compounds and Nur77. rsc.org

The table below summarizes the in vitro antiproliferative activity of selected N-substituted 1H-indole-2-carboxamide derivatives against different cancer cell lines, highlighting the potential of the carboxamide scaffold in anticancer research. nih.gov

CompoundHCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)K-562 (Leukemia) IC₅₀ (µM)
4 2.64 ± 0.077.16 ± 0.360.61 ± 0.03
10 1.01 ± 0.0470.3 ± 3.52>100
12 3.98 ± 0.069.07 ± 0.450.33 ± 0.02
14 >10037.9 ± 1.890.61 ± 0.03
16 3.11 ± 0.04933.1 ± 1.66>100
Data is presented as the mean ± standard deviation.

Neuropharmacological Applications (e.g., Alzheimer's, Parkinson's Disease)

Adamantane derivatives are well-established in the field of neuropharmacology. Memantine (B1676192) and amantadine are used in the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. bohrium.comrawdatalibrary.net Their therapeutic effects are largely attributed to their action as N-methyl-D-aspartate (NMDA) receptor antagonists, which helps to mitigate the neurotoxic effects of excessive glutamate. nih.gov

The potential for new adamantane derivatives in treating these diseases is an active area of research. bohrium.comrawdatalibrary.net For instance, 2-bromo- and 2-chloro-1-adamantanemethanamines have been shown to be twice as active as amantadine in a rat model of reserpine-induced catalepsy, an indicator of anti-Parkinsonian activity. nih.gov This suggests that modifications to the adamantane core, including halogenation, can enhance neuropharmacological activity. Furthermore, some aminoadamantane derivatives have been synthesized and evaluated for their antioxidant properties, which could be beneficial in neurodegenerative diseases where oxidative stress is a contributing factor. uctm.edu

Given the known neuroprotective properties of the adamantane scaffold, it is plausible that this compound and its derivatives could exhibit beneficial effects in models of Alzheimer's or Parkinson's disease, potentially through modulation of NMDA receptors or other neurological targets.

Modulation of Cellular Pathways and Receptor Binding (e.g., NF-κB Activation)

The biological effects of adamantane derivatives are mediated through their interaction with various cellular pathways and receptors. The adamantane structure can influence a compound's binding affinity and selectivity for different biological targets. chemrxiv.org

Several adamantane derivatives have been found to possess a high binding affinity for sigma (σ) receptors. nih.govnih.govacs.org These receptors are implicated in a range of cellular functions and are considered potential targets for cancer therapy and the management of neuropathic pain. nih.govacs.org Adamantane phenylalkylamines, for example, have demonstrated significant binding to σ₁ and σ₂ receptors, which is correlated with their anticancer activity. nih.gov

In the context of anticancer mechanisms, adamantane-containing compounds have been shown to modulate key signaling pathways. For instance, certain derivatives can induce apoptosis through the activation of caspase-3 and can arrest the cell cycle. nih.gov As mentioned previously, some adamantane-indole derivatives exert their anticancer effects by modulating the expression and activity of the orphan nuclear receptor Nur77, a critical mediator of apoptosis. rsc.org

Advanced Materials and Supramolecular Applications of Adamantane Carboxamide Systems

Incorporation of Adamantane (B196018) Carboxamide into Coordination Polymers and Metal-Organic Frameworks

Adamantane derivatives are increasingly utilized as building blocks in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their rigid and well-defined three-dimensional geometry. tandfonline.comresearchgate.net The adamantane cage can act as a robust, non-covalent linker or a multidentate ligand scaffold, influencing the topology and properties of the resulting framework. pensoft.net

The introduction of a carboxamide group and a chloro substituent at the bridgehead positions of the adamantane core, as in 3-Chloroadamantane-1-carboxamide, offers several potential advantages for the design of CPs and MOFs. The carboxamide functional group can participate in hydrogen bonding, directing the self-assembly of the framework and enhancing its stability. Furthermore, the nitrogen and oxygen atoms of the amide can act as coordination sites for metal ions. The chloro group introduces an additional potential coordination site and can influence the electronic properties and reactivity of the ligand.

While specific studies on the incorporation of this compound into CPs or MOFs have not been reported, research on analogous systems provides valuable insights. For instance, adamantane-1,3,5,7-tetracarboxylic acid has been employed as a rigid tetratopic ligand to construct robust metal-organic frameworks. tandfonline.com Similarly, adamantane derivatives functionalized with triazole groups have been used to create mixed-ligand copper(II) MOFs. tandfonline.com These examples demonstrate the utility of functionalized adamantanes in directing the assembly of complex, porous materials. It is conceivable that this compound could serve as a versatile ligand, with the potential to form novel CP and MOF architectures with interesting properties for applications in gas storage, separation, and catalysis.

Role of Adamantane Moiety in Targeted Drug Delivery Systems

The adamantane moiety is a prominent feature in many drug delivery systems due to its unique physicochemical properties. pensoft.netmdpi.comdoi.orgtandfonline.comacs.orgpensoft.netdoaj.orgresearchgate.net Its lipophilicity facilitates passage through biological membranes, while its rigid structure can protect attached drug molecules from metabolic degradation, thereby enhancing their bioavailability and therapeutic efficacy. mdpi.comdoi.orgacs.org Adamantane derivatives have been successfully incorporated into various drug delivery platforms, including liposomes, cyclodextrins, and dendrimers. pensoft.netmdpi.comdoi.orgtandfonline.comacs.orgpensoft.netdoaj.orgresearchgate.net

The adamantane cage can act as a "lipophilic bullet," anchoring drug molecules to the lipid bilayer of liposomes for targeted delivery. scbt.com The carboxamide group in this compound can serve as a point of attachment for therapeutic agents, while the adamantane core facilitates interaction with the liposomal carrier. The presence of the chloro group can further modulate the lipophilicity and interaction with the carrier and target membranes.

While there is no specific research detailing the use of this compound in drug delivery, studies on other adamantane carboxamides highlight their potential. For instance, adamantane-1-carboxamides have been investigated for their antimicrobial activity. nih.gov The general principles of using adamantane as a carrier suggest that this compound could be a valuable component in designing novel drug delivery systems for a range of therapeutic applications.

Self-Assembly and Supramolecular Chemistry of Adamantane Carboxamide Derivatives

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the foundation of supramolecular chemistry. Adamantane derivatives are excellent building blocks for supramolecular assembly due to their rigid, predictable geometry and their capacity to engage in various non-covalent interactions, including van der Waals forces and hydrogen bonding. mdpi.comnih.gov

The carboxamide group is a particularly effective functional group for directing self-assembly, as it can act as both a hydrogen bond donor and acceptor. In this compound, the amide functionality can drive the formation of one-dimensional tapes or two-dimensional sheets through intermolecular hydrogen bonding. The adamantane cage provides the necessary steric bulk and defined orientation to guide this assembly process.

The chloro group can also participate in non-covalent interactions, such as halogen bonding, which can further influence the supramolecular architecture. wikipedia.orgclearsynth.com Halogen bonding is an attractive, directional interaction between a halogen atom and a Lewis base, and its strength can be comparable to that of hydrogen bonding. The interplay between hydrogen bonding from the carboxamide group and potential halogen bonding from the chloro substituent could lead to the formation of complex and robust supramolecular structures. While the self-assembly of this compound has not been experimentally investigated, the principles of supramolecular chemistry suggest that it would be a promising candidate for the construction of novel, self-assembled materials with potential applications in areas such as crystal engineering and functional materials. researchgate.netchemguide.co.uk

Future Directions and Emerging Research Avenues for 3 Chloroadamantane 1 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Chloroadamantane-1-carboxamide and its analogs is poised to embrace greener and more efficient methodologies. Traditional routes to functionalized adamantanes often rely on harsh reagents and multi-step procedures. researchgate.netnih.gov Emerging research, however, points towards more sustainable approaches.

Key Future Synthetic Approaches:

C-H Functionalization: Direct C-H functionalization is a promising avenue for streamlining the synthesis of adamantane (B196018) derivatives. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thus reducing waste and improving atom economy. Future research will likely focus on developing selective catalysts for the direct introduction of the carboxamide group at the C-1 position and the chloro group at the C-3 position of the adamantane core.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods are gaining traction as sustainable tools in organic synthesis. rsc.org These techniques can facilitate challenging transformations under mild conditions, potentially offering new routes to this compound with high selectivity and efficiency.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. rsc.org The development of flow-based protocols for the synthesis of adamantane derivatives could enable more efficient and reproducible production of this compound for further research and potential applications.

Enzymatic Synthesis: Biocatalysis presents an attractive, environmentally friendly alternative for the synthesis of chiral adamantane derivatives. While not yet widely applied to compounds like this compound, the exploration of enzymes for selective halogenation and amidation reactions on the adamantane scaffold is a compelling future direction.

Recent studies on the synthesis of related adamantane compounds have highlighted the potential of these modern methods. For instance, facile condensation reactions have been employed to create a variety of adamantane derivatives with antimicrobial properties. mdpi.com Furthermore, manganese-catalyzed reactions have been shown to be effective for the N-adamantylation of amides. researchgate.net

Exploration of Untapped Biological Targets and Disease Areas

The adamantane moiety is a well-established pharmacophore, with derivatives like amantadine (B194251) and memantine (B1676192) used in the treatment of viral infections and neurodegenerative diseases. publish.csiro.aunih.gov However, the full therapeutic potential of this compound remains largely untapped.

Potential Therapeutic Areas for Exploration:

Antiviral Agents: Adamantane derivatives have a history as antiviral drugs, primarily targeting the M2 ion channel of the influenza virus. nih.govbohrium.com Recent research has expanded the scope to other viruses. For example, a series of adamantane carboxamides demonstrated potent inhibitory activity against the Ebola virus glycoprotein (B1211001), preventing viral entry into host cells. nih.govacs.org This finding strongly suggests that this compound should be investigated for its potential against a broad spectrum of enveloped viruses.

Neurodegenerative Diseases: The ability of adamantane derivatives to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) disorders. publish.csiro.au While memantine, an aminoadamantane derivative, is used for Alzheimer's disease, the pharmacological profile of adamantane carboxamides in this area is less understood. Future research could explore the modulation of targets like NMDA receptors, a key mechanism for memantine, by this compound. nih.gov

Anticancer Agents: The lipophilic nature of the adamantane cage can enhance the penetration of drugs into cancer cells. Some adamantane derivatives have shown cytotoxic effects against various cancer cell lines. mdpi.com The unique substitution pattern of this compound could lead to novel interactions with anticancer targets.

Antimicrobial Agents: Studies have shown that adamantane derivatives possess antibacterial and antifungal activity. mdpi.com The combination of the adamantane scaffold with a carboxamide and a chloro substituent could result in compounds with potent antimicrobial properties, potentially by disrupting microbial membranes or inhibiting key enzymes.

A recent study on adamantane derivatives showcased their potential as antimicrobial agents with minimal inhibitory concentrations (MIC) against various bacterial strains.

DerivativeTarget OrganismMIC (µg/mL)
Adamantane Derivative 9S. epidermidis ATCC 1222862.5
Adamantane Derivative 14S. epidermidis ATCC 1222862.5
Adamantane Derivative 15Gram-positive bacteria62.5 - 1000
Adamantane Derivative 19Gram-positive bacteria62.5 - 1000
Data from a study on novel adamantane derivatives showcasing their antimicrobial potential. researchgate.net

Integration with Nanotechnology and Advanced Materials Science

The rigid and well-defined structure of adamantane makes it an ideal building block for the construction of novel nanomaterials and advanced functional materials. wikipedia.orgrsc.org

Future Applications in Materials Science:

Drug Delivery Systems: The lipophilic adamantane core can act as an anchor for drug molecules within lipid-based nanocarriers like liposomes and dendrimers. pensoft.netmdpi.comnih.gov this compound could be incorporated into such systems to enhance drug loading, stability, and targeted delivery. The adamantane moiety's strong interaction with cyclodextrins also opens possibilities for creating supramolecular drug delivery systems. mdpi.comnih.gov

Advanced Polymers: Adamantane-containing polymers often exhibit enhanced thermal stability, mechanical strength, and desirable optical properties. wikipedia.orgpensoft.net The specific functional groups of this compound could be exploited to create polymers with unique characteristics for applications such as coatings for touch screens or specialized optical films. pensoft.net

Nanodiamond Synthesis: Adamantane is the molecular building block of diamond. Research has shown that nanodiamonds can be synthesized from adamantane under high-pressure, high-temperature conditions. researchgate.net While this is a more fundamental area of research, the influence of substituents like the chloro and carboxamide groups on this transformation could be an interesting avenue to explore for creating functionalized nanodiamonds.

Molecular Self-Assembly: The defined geometry of adamantane derivatives can be utilized to direct the self-assembly of molecules into highly ordered structures, such as molecular crystals and organic frameworks. wikipedia.orgmdpi.com This could lead to the development of new materials with tailored electronic or porous properties.

Interdisciplinary Research Perspectives in Chemical Biology and Pharmaceutical Sciences

The unique properties of this compound position it at the intersection of chemical biology and pharmaceutical sciences, offering exciting opportunities for interdisciplinary research.

Emerging Interdisciplinary Research Avenues:

Chemical Probes: The development of chemical probes is crucial for understanding complex biological processes. nih.gov this compound could be modified to create activity-based probes (ABPs) for identifying and studying the activity of specific enzymes, such as hydrolases or oxidoreductases, within their native cellular environment. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of this compound and its analogs is essential. nih.gov This involves synthesizing a library of related compounds with variations in the substituents on the adamantane core and evaluating their biological activity. Such studies, combining synthetic chemistry and pharmacology, are fundamental to drug discovery. nih.gov

Computational Modeling and Drug Design: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of this compound to potential biological targets. This computational approach can guide the rational design of more potent and selective derivatives, accelerating the drug discovery process.

Pharmacokinetics and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent. nih.gov The adamantane core is known to influence these properties, often enhancing metabolic stability. mdpi.com Interdisciplinary studies involving medicinal chemistry, pharmacology, and analytical chemistry will be necessary to fully characterize its pharmacokinetic profile.

Q & A

Q. What are the optimal synthetic routes for 3-Chloroadamantane-1-carboxamide, and how can purity be validated?

Methodological Answer: The synthesis of this compound typically involves functionalization of the adamantane backbone. A common approach is:

Chlorination : Introduce chlorine at the 3-position of adamantane using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–25°C) to avoid over-chlorination .

Carboxamide Formation : React the chlorinated intermediate with a nitrile oxide or via amidation of a carboxylic acid derivative (e.g., using NH₃ in the presence of coupling agents like EDC/HOBt) .

Purity Validation:

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98% recommended).
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., adamantane C-H peaks at δ 1.5–2.5 ppm; carboxamide NH₂ at δ 6.5–7.0 ppm) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Stability studies should follow ICH Q1A guidelines:

Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.

Analytical Monitoring :

  • Degradation Products : Track via LC-MS; look for dechlorination (mass shift -35.5 Da) or hydrolysis of the carboxamide group (mass shift +18 Da for -CONH₂ → -COOH) .
  • Quantitative Stability : Use HPLC area normalization to calculate % remaining intact compound.

Key Parameters:

  • Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reported biological activity of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) may arise from structural variations or assay conditions. A systematic approach includes:

Molecular Dynamics (MD) Simulations : Compare ligand-receptor binding modes (e.g., adamantane’s hydrophobic interactions vs. carboxamide’s hydrogen bonding) .

QSAR Modeling : Correlate substituent effects (e.g., halogen position, steric bulk) with activity using descriptors like logP, polar surface area, and Hammett constants.

Meta-Analysis : Aggregate data from multiple studies, normalizing for variables such as cell line specificity (e.g., HEK293 vs. HeLa) or buffer pH .

Example Workflow:

Parameter Approach Tool/Software
Binding AffinityDocking (rigid vs. flexible)AutoDock Vina, Schrödinger
Solubility PredictionCOSMO-RSTurbomole
Metabolic StabilityCYP450 enzyme interaction analysisMetaSite

Q. What strategies are effective in elucidating the mechanism of action (MoA) for this compound in neurological targets?

Methodological Answer: To determine MoA:

Target Deconvolution :

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS identification .
  • Knockdown/CRISPR : Validate candidate targets (e.g., NMDA receptors) via gene silencing in neuronal cell lines.

Functional Assays :

  • Electrophysiology : Measure ion channel modulation (e.g., patch-clamp for GABA₃₃ receptors).
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux in response to compound treatment .

Data Interpretation:

  • Correlate biochemical data with in silico predictions (e.g., docking to ATP-binding pockets vs. allosteric sites). Resolve contradictions by repeating assays under standardized conditions (e.g., pH 7.4, 37°C) .

Q. How can researchers address discrepancies in crystallographic data for this compound polymorphs?

Methodological Answer: Polymorph-related contradictions require:

Crystallization Screening : Vary solvents (e.g., DMSO vs. ethanol) and temperatures (4°C vs. RT) to isolate distinct forms.

X-ray Diffraction (XRD) : Compare unit cell parameters and space groups (e.g., monoclinic vs. orthorhombic).

Thermal Analysis : Use DSC to identify melting point variations (±2°C indicates polymorphic differences) .

Case Study:

Polymorph Melting Point Space Group Stability
Form I210–212°CP2₁/cHygroscopic
Form II205–207°CPna2₁Stable under N₂

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Chloroadamantane-1-carboxamide
Reactant of Route 2
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3-Chloroadamantane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.